5-(3-Iodophenyl)furan-2-carbaldehyde
Description
5-(3-Iodophenyl)furan-2-carbaldehyde is a halogenated aromatic furan derivative characterized by a furan ring substituted with a carbaldehyde group at position 2 and a 3-iodophenyl group at position 3. The iodine atom at the meta position of the phenyl ring introduces significant steric bulk and electronic effects, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H7IO2 |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-(3-iodophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7IO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |
InChI Key |
VKRAETOXAOIIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The substitution pattern on the phenyl ring and furan backbone significantly impacts molecular properties. Key analogs include:
Key Observations :
- Substituent Position : Meta-substituted derivatives (e.g., 3-nitro, 3-iodo) exhibit distinct electronic effects compared to para-substituted analogs. For instance, 5-(3-nitrophenyl)furan-2-carbaldehyde shows higher sublimation enthalpy (∆subH° = 113.7 kJ/mol) than its para-nitro isomer (∆subH° = 109.5 kJ/mol) due to steric hindrance and resonance effects .
- Halogen Effects : Iodine’s larger atomic radius compared to chlorine or fluorine increases molecular weight (MW = 314.1 g/mol for the iodo compound vs. 196.6 g/mol for chloro) and may enhance lipophilicity (logP ≈ 3.5 estimated), influencing bioavailability and membrane permeability .
Thermodynamic Properties
Thermodynamic data for substituted furan carbaldehydes reveal trends in stability and reactivity:
Insights :
- Combustion Enthalpy (∆cH°m): Electron-withdrawing groups (e.g., –NO₂) lower ∆cH°m due to increased molecular stability. The iodo analog’s ∆cH°m is expected to be higher than nitro derivatives due to iodine’s lower electronegativity.
- Sublimation Behavior : Meta-substituted isomers generally exhibit higher ∆subH° values than para-substituted counterparts, suggesting stronger crystal lattice interactions .
Yield Comparison :
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 5-formyl-2-furanboronic acid reacts with 1,3-diiodobenzene in dimethoxyethane (DME) under reflux conditions. The catalytic system employs tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd] with sodium carbonate as a base. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Molar ratio (boronic acid:diiodobenzene) | 1:1 |
| Catalyst loading | 5 mol% (relative to boronic acid) |
| Solvent | Dimethoxyethane (DME) |
| Temperature | Reflux (~83°C for DME) |
| Reaction time | 3 hours |
| Workup | Ethyl acetate extraction, silica gel chromatography |
| Yield | 25.9% |
The moderate yield highlights challenges in steric hindrance from the iodophenyl group and competing side reactions.
Purification and Characterization
Post-reaction purification via silica gel chromatography (hexane/ethyl acetate = 7:3) isolates the product. Nuclear magnetic resonance (NMR) confirms structure:
-
¹H NMR (400 MHz, CDCl₃) : δ 9.67 (s, 1H, aldehyde), 8.17 (t, J = 1.7 Hz, 1H), 7.79–7.76 (m, 1H), 7.31 (d, J = 3.8 Hz, 1H).
Alternative Methodologies and Comparative Analysis
While the Suzuki coupling dominates literature, other pathways merit discussion for their potential in yield optimization or scalability.
Oxidative Approaches Inspired by Pyridine Aldehyde Synthesis
Patent CN101906068B describes 2-pyridine carboxaldehyde synthesis using trichloroisocyanuric acid and TEMPO-mediated oxidation. Adapting this to furans would require:
-
Chlorination of 5-methylfuran-2-carbaldehyde.
-
Hydrolysis to 5-hydroxymethylfuran-2-carbaldehyde.
-
TEMPO-catalyzed oxidation to the aldehyde.
This route remains speculative but aligns with known oxidation protocols for benzylic alcohols.
Critical Analysis of Reaction Parameters
Catalyst Selection and Impact on Yield
The use of (Ph₃P)₄Pd in the Suzuki coupling contrasts with newer catalysts like PdCl₂(dppf), which may enhance turnover in electron-deficient systems. Catalyst decomposition under prolonged heating could explain the 25.9% yield, suggesting room for optimization via:
-
Lower reaction temperatures with microwave assistance.
-
Bulky phosphine ligands to stabilize palladium(0).
Solvent Effects and Base Compatibility
Dimethoxyethane’s high boiling point (~83°C) facilitates reflux but may promote side reactions. Alternatives like toluene/ethanol mixtures (as seen in esterification of 5-HMF derivatives) could improve solubility of iodinated intermediates. Sodium carbonate’s mild basicity prevents aldehyde degradation, though stronger bases (e.g., K₃PO₄) might accelerate transmetalation.
Industrial-Scale Considerations
Q & A
Q. What synthetic routes are available for preparing 5-(3-Iodophenyl)furan-2-carbaldehyde, and what reaction parameters require optimization?
The synthesis of iodophenyl-furan-carbaldehydes can be adapted from methods used for nitrophenyl analogs. For example, nitrophenyl derivatives are synthesized via condensation reactions between furan precursors and substituted aryl halides, often using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of iodophenyl precursors to avoid side products like di-substituted furans. Catalytic systems (e.g., Pd(PPh₃)₄) and protecting groups for the aldehyde moiety may enhance yield .
Q. How are combustion energies and enthalpies of formation experimentally determined for iodophenyl-furan derivatives?
Bomb calorimetry is the standard method for measuring combustion energies. For example, 5-(4-nitrophenyl)-furan-2-carbaldehyde derivatives were analyzed using a precision bomb calorimeter (e.g., B-08-MA) under controlled oxygen atmospheres. The enthalpy of combustion (ΔcH°) is derived from temperature changes during combustion, and the enthalpy of formation (ΔfH°) is calculated using Hess’s law. Results are compared with computational methods like group-additivity models to validate accuracy .
Q. What crystallographic techniques are suitable for resolving the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is widely used for small-molecule refinement. The iodine atom’s high electron density facilitates phasing but may introduce challenges like absorption effects. Data collection at low temperatures (e.g., 100 K) and using Mo-Kα radiation (λ = 0.71073 Å) improves resolution. SHELX programs robustly handle heavy-atom effects and twinning, which are common in halogenated compounds .
Advanced Research Questions
Q. How can discrepancies between experimental and computational thermodynamic data be resolved for iodophenyl-furan-carbaldehydes?
Discrepancies often arise from approximations in computational models (e.g., neglect of crystal packing forces in DFT). To address this:
- Compare experimental ΔfH° values (from calorimetry) with DFT-calculated gas-phase enthalpies.
- Apply corrections for solid-state interactions (e.g., lattice energy calculations via PIXEL method).
- Validate computational parameters (e.g., basis sets like def2-TZVP) against structurally similar compounds with reliable experimental data .
Q. What side reactions occur during the synthesis of this compound, and how can they be characterized?
Common side reactions include:
- Aldol condensation : The aldehyde group may react with itself under basic conditions, forming dimers.
- Iodine displacement : Competing nucleophilic attack at the iodine site can yield dehalogenated byproducts. Characterization methods:
- HPLC-MS : Identifies low-concentration byproducts via retention time and mass fragmentation.
- ¹H/¹³C NMR : Detects regiochemical impurities (e.g., 2- vs. 3-iodophenyl isomers) .
Q. What mechanistic insights explain the regioselectivity of iodophenyl substitution in furan-carbaldehydes?
Regioselectivity is influenced by electronic and steric effects. The iodine atom’s electron-withdrawing nature directs electrophilic substitution to the furan’s 5-position. Computational studies (e.g., NBO analysis) reveal charge distribution patterns, while kinetic experiments under varying temperatures and catalysts (e.g., CuI vs. PdCl₂) can isolate intermediates to map reaction pathways .
Q. How do solvent polarity and pH impact the stability of this compound in solution?
Stability studies using UV-Vis spectroscopy and HPLC show that:
- Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde group via hydrogen bonding.
- Acidic conditions (pH < 4) protonate the aldehyde, reducing nucleophilic attack.
- Basic conditions (pH > 8) promote aldol condensation. Accelerated degradation studies (40–60°C) quantify Arrhenius parameters for shelf-life predictions .
Safety and Methodological Considerations
Q. What safety protocols are recommended for handling iodophenyl-furan-carbaldehydes?
While specific toxicological data for this compound are limited, structural analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
